molecular formula C8H6N2O2S B597998 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid CAS No. 1203257-15-1

3-Aminothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No. B597998
CAS RN: 1203257-15-1
M. Wt: 194.208
InChI Key: MYDSAMPAYOLUMG-UHFFFAOYSA-N
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Description

3-Aminothieno[3,2-b]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2S and a molecular weight of 194.21 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid involves several steps. For instance, 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid esters readily reacted with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole to give previously unknown N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides .


Molecular Structure Analysis

The molecular structure of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid can be represented by the InChI code: 1S/C8H6N2O2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,9H2,(H,11,12) .


Chemical Reactions Analysis

3-Aminothieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions. For example, noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported .


Physical And Chemical Properties Analysis

3-Aminothieno[3,2-b]pyridine-2-carboxylic acid is a solid substance at room temperature with a melting point of 160-164°C .

Safety and Hazards

The safety information available indicates that 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid is classified under GHS07 for acute toxicity (oral). The hazard statements include H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

3-aminothieno[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDSAMPAYOLUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(S2)C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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